Cas no 897776-13-5 ({6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid)

{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid is a specialized benzoxazine derivative featuring a diethylamino sulfonyl group at the 6-position and an acetic acid moiety at the 4-position. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its unique structural framework, which combines a sulfonamide group with a benzoxazinone core. The presence of the acetic acid side chain enhances its reactivity, facilitating further functionalization. Its well-defined molecular architecture makes it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or bioactive molecules. The compound's stability and synthetic versatility underscore its utility in advanced organic and medicinal chemistry research.
{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid structure
897776-13-5 structure
Product name:{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
CAS No:897776-13-5
MF:C14H18N2O6S
MW:342.367522716522
CID:4718982

{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • {6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid
    • 4H-1,4-benzoxazine-4-acetic acid, 6-[(diethylamino)sulfonyl]-2,3-dihydro-3-oxo-
    • Inchi: 1S/C14H18N2O6S/c1-3-15(4-2)23(20,21)10-5-6-12-11(7-10)16(8-14(18)19)13(17)9-22-12/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)
    • InChI Key: JAXQZGZEEHLMSB-UHFFFAOYSA-N
    • SMILES: S(C1=CC=C2C(=C1)N(CC(=O)O)C(CO2)=O)(N(CC)CC)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 554
  • Topological Polar Surface Area: 113

{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613598-1g
2-(6-(N,N-diethylsulfamoyl)-3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid
897776-13-5 98%
1g
¥5834.00 2024-04-26

{6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid Related Literature

Additional information on {6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid

Professional Introduction to Compound with CAS No. 897776-13-5 and Product Name: {6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid

The compound with the CAS number 897776-13-5 and the product name {6-[(Diethylamino)sulfonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid represents a significant advancement in the field of chemical and biomedical research. This compound belongs to a class of heterocyclic organic molecules that have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The structural framework of this compound incorporates several key functional groups, including a sulfonyl group and an acetic acid moiety, which contribute to its unique chemical reactivity and biological activity.

Recent studies have highlighted the importance of benzoxazinone derivatives in medicinal chemistry. The benzoxazinone core, as seen in this compound, is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the {6-[(Diethylamino)sulfonyl]-3-oxo}-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid moiety enhances the compound's interaction with biological targets, making it a promising candidate for further investigation.

In the realm of drug discovery, the development of novel compounds with optimized pharmacokinetic profiles is crucial. The acetic acid group in this molecule not only contributes to its solubility but also facilitates its metabolic stability. These characteristics are essential for ensuring that the compound can be effectively absorbed, distributed, metabolized, and excreted by the body (ADME properties), which are critical factors in determining its therapeutic efficacy.

Current research in medicinal chemistry has been focusing on designing molecules that can modulate specific biological pathways involved in diseases such as cancer and inflammation. The sulfonyl group in {6-[(Diethylamino)sulfonyl]-3-oxo}-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid has been identified as a key pharmacophore that can interact with enzymes and receptors involved in these pathways. This interaction can lead to the inhibition or activation of specific cellular processes, thereby providing a therapeutic benefit.

One of the most exciting aspects of this compound is its potential application in oncology research. Benzoxazinone derivatives have shown promise as inhibitors of kinases and other enzymes that are overexpressed in cancer cells. The structural features of 897776-13-5 make it a strong candidate for further development as an anticancer agent. Preclinical studies have demonstrated that similar compounds can induce apoptosis in cancer cells while sparing healthy cells, suggesting a high therapeutic index.

The synthesis of {6-[(Diethylamino)sulfonyl]-3-oxo}-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid involves a multi-step process that requires careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to produce this compound with greater efficiency and precision. These advancements in synthetic methodology are crucial for enabling the rapid discovery and development of new drugs.

In addition to its potential therapeutic applications, this compound has also been explored for its role in biochemical research. The interaction between 897776-13-5 and various biological targets has provided valuable insights into the mechanisms underlying diseases such as cancer and inflammation. These insights are essential for developing more effective treatments and improving patient outcomes.

The future direction of research on this compound will likely involve further exploration of its pharmacological properties and potential clinical applications. Preclinical studies will be essential for evaluating its safety and efficacy before it can be considered for human trials. Additionally, computational modeling and drug design techniques may be employed to optimize its structure for better pharmacological activity.

The significance of {6-[(Diethylamino)sulfonyl]-3-oxo}-2,3-dihydro-4H-1,4-benzoxazin-4-y lacetic acid lies not only in its potential therapeutic benefits but also in its contribution to our understanding of complex biological processes. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and drug development efforts.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
江苏科伦多食品配料有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
江苏科伦多食品配料有限公司
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.